
Carbamic acid, methyl-, 5-trimethylammonio-2,4-xylyl ester, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, methyl-, 5-trimethylammonio-2,4-xylyl ester, iodide is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of carbamic acid and contains a methyl ester group, a trimethylammonio group, and an iodide ion.
Preparation Methods
The synthesis of carbamic acid, methyl-, 5-trimethylammonio-2,4-xylyl ester, iodide involves several steps. The primary synthetic route includes the reaction of carbamic acid with methyl alcohol to form the methyl ester. This is followed by the introduction of the trimethylammonio group and the iodide ion. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and supercritical carbon dioxide. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Carbamic acid, methyl-, 5-trimethylammonio-2,4-xylyl ester, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other halides or nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Carbamic acid, methyl-, 5-trimethylammonio-2,4-xylyl ester, iodide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain medical conditions.
Industry: It is used in the production of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of carbamic acid, methyl-, 5-trimethylammonio-2,4-xylyl ester, iodide involves its interaction with specific molecular targets. The trimethylammonio group is known to interact with negatively charged sites on enzymes or cellular membranes, leading to inhibition or modulation of their activity. The iodide ion may also play a role in the compound’s overall effect by participating in ionic interactions.
Comparison with Similar Compounds
Carbamic acid, methyl-, 5-trimethylammonio-2,4-xylyl ester, iodide can be compared with other similar compounds, such as:
Xylylcarb: A carbamate pesticide with similar structural features but different applications.
Methyl carbamate: A simpler ester of carbamic acid used in various chemical reactions.
Ethyl carbamate: Another ester of carbamic acid with distinct properties and uses. The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
CAS No. |
64049-74-7 |
|---|---|
Molecular Formula |
C13H21IN2O2 |
Molecular Weight |
364.22 g/mol |
IUPAC Name |
[2,4-dimethyl-5-(methylcarbamoyloxy)phenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C13H20N2O2.HI/c1-9-7-10(2)12(17-13(16)14-3)8-11(9)15(4,5)6;/h7-8H,1-6H3;1H |
InChI Key |
UKYBCGXVHKNSSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](C)(C)C)OC(=O)NC)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-methoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13769130.png)
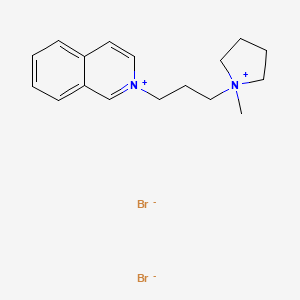
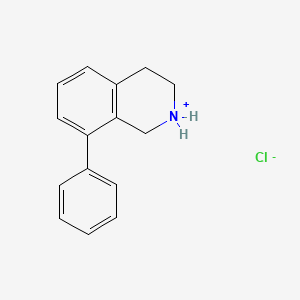
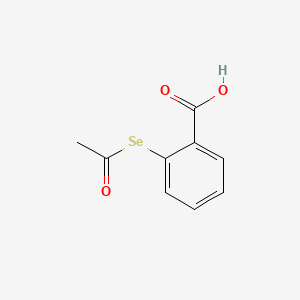
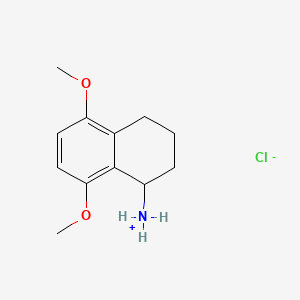
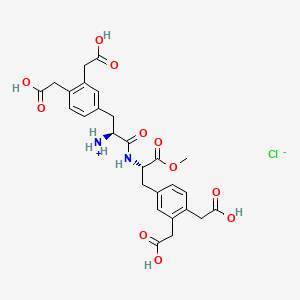
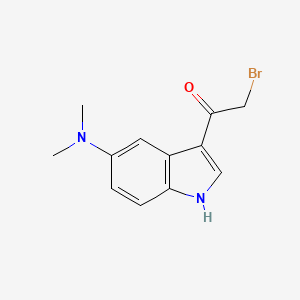

![zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride](/img/structure/B13769183.png)
![6H-Dibenzo[b,d]pyran-4,8-dicarboxylic acid, 6-oxo-, dimethyl ester](/img/structure/B13769191.png)
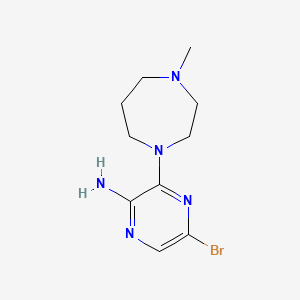
![[4-(Dimethylamino)phenyl]phosphonous acid](/img/structure/B13769199.png)
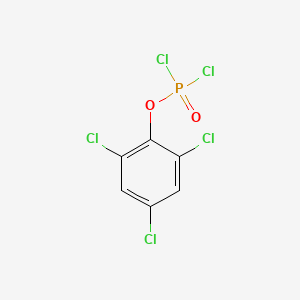
![N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid](/img/structure/B13769205.png)
